(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Description
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a compound of significant interest in the fields of chemistry and biology. This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various applications.
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
PMUBHZTWIULNLE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid typically involves the hydroxylation and fluorination of proline derivatives. The process starts with readily available 4-oxo-L-proline derivatives, followed by specific reaction conditions to introduce the fluoro and hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the amino and hydroxyl groups allows for diverse reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10FNO3
- Molecular Weight : 181.19 g/mol
- Structural Characteristics : The presence of a fluorine atom and a hydroxyl group on the aromatic ring enhances the compound's biological activity by influencing its interaction with biological targets.
Anticancer Research
Recent studies have indicated that compounds similar to (3S)-3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid exhibit promising anticancer properties:
- Mechanism of Action : These compounds often modulate signaling pathways associated with cell proliferation and apoptosis. For instance, trifluoromethylated derivatives have shown synergistic effects when used in combination with traditional chemotherapeutics, enhancing their efficacy against various cancer cell lines .
- Case Study : In vitro experiments demonstrated that combining this compound with established anticancer agents resulted in increased cytotoxicity against resistant cancer cell lines .
Antimicrobial Activity
The compound is being investigated for its potential as an antimicrobial agent:
- Broad-Spectrum Activity : Preliminary results suggest that derivatives of this compound exhibit activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Research Findings : A study highlighted that specific derivatives demonstrated minimum inhibitory concentrations (MIC) effective against various pathogens, indicating their potential as new antibiotics .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is a focal point of research:
- Enzyme Targeting : It has been shown to bind to active sites of enzymes involved in metabolic pathways, effectively reducing substrate binding and catalytic activity. This property is crucial for developing drugs targeting metabolic disorders .
Neuropharmacology
Research into the neuropharmacological effects of this compound suggests it may play a role in modulating neurotransmitter systems:
- Potential Effects : The structural features of this compound may enhance its binding affinity to neurotransmitter receptors, making it a candidate for further investigation in neurological disorders .
Synthesis and Production
The synthesis of this compound typically involves:
- Synthetic Routes : The compound can be synthesized through various organic reactions involving amino acids and fluorinated phenols under controlled conditions to ensure high yield and purity .
Data Overview
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxyproline
- 3-Amino-4-hydroxyphenylpropanoic acid
- 3-Fluoro-4-hydroxyphenylalanine
Comparison: Compared to similar compounds, (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both the fluoro and hydroxyl groups on the phenyl ring enhances its reactivity and potential for diverse applications. Additionally, its stereochemistry plays a crucial role in its biological activity and molecular recognition .
Biological Activity
(3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as a derivative of amino acids with unique structural properties, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁FNO₃
- Molecular Weight : 181.19 g/mol
- CAS Number : 54732-46-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This has implications in pathways related to inflammation and cancer progression.
- Protein Interactions : It may influence signal transduction pathways by interacting with proteins, thereby affecting cellular functions.
1. Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid have demonstrated selective cytotoxicity against cancer cell lines such as A549 (non-small cell lung cancer) while showing reduced toxicity towards non-cancerous Vero cells.
| Compound | Cell Line | Viability Reduction (%) | Notes |
|---|---|---|---|
| Compound 20 | A549 | 50% | Potent anticancer activity |
| Control (Doxorubicin) | A549 | 70% | Standard chemotherapeutic agent |
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, demonstrating significant activity in DPPH radical scavenging assays. This suggests that it could play a role in protecting cells from oxidative stress.
| Assay Type | IC50 Value (µM) | Comparison |
|---|---|---|
| DPPH Scavenging | 25 µM | Comparable to ascorbic acid |
Case Studies
-
Study on Cytotoxicity :
A study conducted on various derivatives of (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid revealed that certain compounds significantly reduced cell viability in A549 cells while maintaining low toxicity in Vero cells, suggesting a selective mechanism that could be exploited for therapeutic purposes . -
Antioxidant Evaluation :
The antioxidant capabilities were assessed using multiple assays, where the compound exhibited a reducing power comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This positions it as a candidate for further development in antioxidant therapies .
Comparative Analysis with Related Compounds
The biological activity of this compound can also be compared with similar compounds:
| Compound Name | Structure Difference | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-fluorophenyl)propanoic acid | Different substitution pattern | Moderate anticancer activity |
| 2-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid | Bromination at 2-position | Enhanced enzyme inhibition |
Q & A
Q. What are the recommended methods for synthesizing (3S)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in academic laboratories?
Synthesis typically involves enantioselective routes starting from tyrosine derivatives or fluorinated aromatic precursors. Key steps include:
- Chiral resolution : Use of (L)- or (D)-tartaric acid for diastereomeric salt formation to isolate the (3S)-enantiomer .
- Protecting group strategies : Benzyl (Bn) or tert-butoxycarbonyl (Boc) groups protect the amino and hydroxyl functionalities during synthesis. Deprotection is achieved via catalytic hydrogenation or acidic hydrolysis .
- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures >98% purity .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical characterization methods include:
- Stereochemical analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to confirm the (3S)-configuration .
- Solubility profiling : Determine solubility in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) using nephelometry .
- Thermodynamic stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures (e.g., observed melting point: 215–220°C) .
Q. What are the key considerations for designing in vitro assays to study its biological activity?
- Target selection : Prioritize enzymes or receptors with known interactions with fluorinated aromatic amino acids (e.g., tyrosine kinase inhibition assays) .
- Buffer compatibility : Use phosphate-buffered saline (PBS) at pH 7.4 to maintain compound stability.
- Concentration range : Test 1 nM–100 µM to identify dose-dependent effects, accounting for its moderate lipophilicity (logP ≈ -1.3) .
Advanced Research Questions
Q. How can enantiomeric impurities in synthesized batches be quantified and minimized?
- Analytical techniques : Use chiral stationary-phase LC-MS with a limit of detection (LOD) ≤0.1% for the (3R)-enantiomer .
- Process optimization : Adjust reaction temperature (e.g., 0–5°C for asymmetric hydrogenation) and catalyst loading (e.g., 0.5 mol% Rhodium-(S)-BINAP) to enhance stereoselectivity .
Q. What conflicting data exist regarding its role in enzyme inhibition, and how can these be resolved?
Contradictory reports on tyrosine hydroxylase inhibition (IC₅₀ ranging from 5 µM to >100 µM) may arise from:
- Assay variability : Differences in cofactor (e.g., Fe²⁺) concentrations or pre-incubation times .
- Metabolite interference : Use LC-MS/MS to distinguish parent compound effects from fluorinated byproducts .
- Structural analogs : Compare with non-fluorinated derivatives (e.g., 3-amino-3-(4-hydroxyphenyl)propanoic acid) to isolate fluorine’s electronic effects .
Q. What advanced techniques are used to study its interaction with biomacromolecules?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to proteins like serum albumin (reported Kd ≈ 10⁻⁶ M) .
- NMR spectroscopy : ¹⁹F-NMR tracks conformational changes in target enzymes upon binding .
- Molecular dynamics simulations : Model fluorine’s impact on hydrogen-bonding networks in enzyme active sites .
Q. How do thermodynamic properties inform its stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
